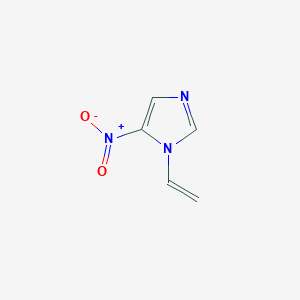

1-Ethenyl-5-nitroimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

508235-09-4 |

|---|---|

Molecular Formula |

C5H5N3O2 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

1-ethenyl-5-nitroimidazole |

InChI |

InChI=1S/C5H5N3O2/c1-2-7-4-6-3-5(7)8(9)10/h2-4H,1H2 |

InChI Key |

GXIZJYGMSKBSJZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=NC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Ethenyl Group Introduction onto the Imidazole (B134444) Core

The introduction of an ethenyl group at the N-1 position of the 5-nitroimidazole ring is a critical step in the synthesis of the target molecule. Various synthetic strategies have been explored to achieve this transformation efficiently.

Vinylating Reagents and Reaction Conditions

Direct N-vinylation of 5-nitroimidazole can be accomplished using specific vinylating reagents under controlled conditions. One common approach involves the reaction of 5-nitroimidazole with a vinyl-containing electrophile. For instance, the reaction with vinyl acetate (B1210297) in the presence of a suitable catalyst can yield 1-ethenyl-5-nitroimidazole. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing the yield and minimizing side reactions.

Another effective method is the dehydrohalogenation of a N-(2-haloethyl) precursor. This two-step process typically begins with the N-alkylation of 5-nitroimidazole with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, to form 1-(2-haloethyl)-5-nitroimidazole. Subsequent treatment of this intermediate with a base promotes the elimination of a hydrogen halide, resulting in the formation of the desired this compound. The choice of base and solvent is critical for the success of the elimination reaction.

| Precursor | Reagent | Base | Solvent | Product |

| 5-Nitroimidazole | 1,2-Dichloroethane | Potassium Carbonate | Acetonitrile | 1-(2-Chloroethyl)-5-nitroimidazole |

| 1-(2-Chloroethyl)-5-nitroimidazole | - | Sodium Hydroxide (B78521) | Ethanol | This compound |

Palladium-Catalyzed Coupling Reactions for Vinyl Group Installation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of C-N bonds, including the N-vinylation of imidazoles. The Buchwald-Hartwig amination is a prominent example of such a reaction. In this approach, 5-nitroimidazole can be coupled with a vinyl halide, such as vinyl bromide or vinyl iodide, in the presence of a palladium catalyst, a suitable ligand, and a base. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., BINAP, XPhos), and the base (e.g., Cs₂CO₃, K₃PO₄) is critical to the reaction's efficiency and selectivity.

Similarly, coupling reactions involving vinylboronic acids or their derivatives (Suzuki-Miyaura coupling) or vinyl triflates can also be employed for the N-vinylation of 5-nitroimidazole. These methods often exhibit high functional group tolerance and can be carried out under relatively mild conditions.

| Imidazole Substrate | Vinylating Agent | Catalyst | Ligand | Base | Solvent |

| 5-Nitroimidazole | Vinyl Bromide | Pd(OAc)₂ | rac-BINAP | Cs₂CO₃ | Toluene |

| 5-Nitroimidazole | Vinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol |

| 5-Nitroimidazole | Vinyl triflate | Pd(dba)₂ | tBuXPhos | K₃PO₄ | Dioxane |

Wittig and Horner-Wadsworth-Emmons Olefination Approaches

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, provide an alternative strategy for constructing the ethenyl group. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org These methods typically involve the reaction of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

For the synthesis of this compound via these routes, a precursor bearing a carbonyl group or a related functionality at the N-1 position of the 5-nitroimidazole ring is required. For instance, 5-nitroimidazole-1-carbaldehyde could be reacted with a methylidene-triphenylphosphorane (a Wittig reagent) to yield the target compound.

The Horner-Wadsworth-Emmons reaction, which often provides better stereocontrol and easier purification, would involve the reaction of 5-nitroimidazole-1-carbaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. This would be followed by decarboxylation to yield the terminal alkene. While conceptually viable, the synthesis of the requisite N-formyl or related N-carbonyl precursors of 5-nitroimidazole can be challenging.

Synthesis of the 5-Nitroimidazole Scaffold

The synthesis of the 5-nitroimidazole core is a prerequisite for the subsequent introduction of the ethenyl group. This typically involves the nitration of a pre-formed imidazole ring or the construction of the nitro-substituted imidazole ring from acyclic precursors.

Nitration Procedures for Imidazole Derivatives

The direct nitration of imidazole and its derivatives is a common method for the synthesis of nitroimidazoles. The reaction of imidazole with a mixture of concentrated nitric acid and sulfuric acid is a standard procedure to introduce a nitro group onto the imidazole ring. The position of nitration is influenced by the reaction conditions and the substituents already present on the imidazole ring. For the synthesis of 5-nitroimidazole, careful control of temperature and the ratio of acids is necessary to achieve the desired regioselectivity.

| Imidazole Derivative | Nitrating Agent | Conditions | Product |

| Imidazole | HNO₃ / H₂SO₄ | 0-25 °C | 4(5)-Nitroimidazole |

| 2-Methylimidazole | HNO₃ / H₂SO₄ | Controlled temperature | 2-Methyl-4(5)-nitroimidazole |

Cyclization Reactions for Imidazole Ring Formation

The imidazole ring can be constructed through various cyclization reactions, which can be adapted to produce 5-nitroimidazole derivatives.

The Debus-Radziszewski imidazole synthesis is a classic method that involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrsc.orgderpharmachemica.comresearchgate.net By using a nitro-substituted aldehyde or dicarbonyl compound as a starting material, this method can be potentially utilized to construct the 5-nitroimidazole scaffold directly.

The Marckwald synthesis provides another route to imidazoles, typically involving the reaction of an α-aminoketone with a cyanate (B1221674) or thiocyanate. google.comderpharmachemica.comresearchgate.netnih.gov Subsequent modifications of the resulting imidazolinone or imidazole-2-thione can lead to the desired imidazole derivative. While not a direct route to 5-nitroimidazoles, this method can be used to synthesize substituted imidazoles that could be subsequently nitrated.

| Reaction Name | Reactants | Product Type |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole |

| Marckwald Synthesis | α-Aminoketone, Cyanate/Thiocyanate | Imidazolinone/Imidazole-2-thione |

Precursor Derivatization and Intermediate Synthesis

The synthesis of this compound hinges on the initial preparation of a 1-substituted-5-nitroimidazole bearing a side chain that can be chemically converted into an ethenyl (vinyl) group. The most common and logical precursor is a 1-(2-hydroxyethyl)-5-nitroimidazole or a derivative thereof, such as Metronidazole (B1676534).

Chemical Transformations of Nitroimidazole Precursors

The pathway to this compound involves a sequence of well-established chemical transformations starting from a suitable nitroimidazole core. The primary strategy involves introducing a 2-carbon side chain at the N-1 position, which is then modified to create the double bond.

A key synthetic route begins with a 1-(2-hydroxyethyl)-substituted-5-nitroimidazole, such as 2-methyl-1-(2-hydroxyethyl)-5-nitroimidazole (Metronidazole). The hydroxyl group in this precursor is not a suitable leaving group for a direct elimination reaction and must first be converted into a more reactive functional group. A highly effective method for this transformation is the reaction with thionyl chloride (SOCl₂). mdpi.com

This reaction substitutes the hydroxyl group (-OH) with a chlorine atom, yielding a 1-(2-chloroethyl) derivative. For instance, reacting 2-(5-methyl-2-nitro-1H-imidazole-1-yl)ethanol with thionyl chloride in a solvent like dry benzene (B151609) under reflux conditions produces 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole. mdpi.com The infrared spectrum of this intermediate confirms the successful transformation by showing the disappearance of the O-H absorption band and the appearance of a C-Cl absorption band. mdpi.com

With the chloroethyl intermediate synthesized, the final ethenyl group is introduced via a base-induced elimination reaction (dehydrohalogenation). Treating the 1-(2-chloroethyl)-5-nitroimidazole intermediate with a suitable base promotes the removal of a proton from the alpha-carbon and the chloride ion from the beta-carbon, resulting in the formation of a double bond and yielding the target compound, this compound.

The following table summarizes the key reaction steps for this transformation:

| Step | Reactant | Reagent(s) | Key Transformation | Product |

| 1 | 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | Thionyl chloride (SOCl₂) | Hydroxyl to Chloro substitution | 1-(2-chloroethyl)-2-methyl-5-nitroimidazole |

| 2 | 1-(2-chloroethyl)-2-methyl-5-nitroimidazole | Strong Base (e.g., KOH, NaOEt) | Dehydrohalogenation (Elimination) | 1-Ethenyl-2-methyl-5-nitroimidazole |

An alternative, though less direct, precursor approach involves the N-alkylation of a 5-nitroimidazole salt with an allyl halide (e.g., allyl bromide). This would yield a 1-allyl-5-nitroimidazole. Subsequent isomerization of the allyl double bond to the thermodynamically more stable conjugated vinyl position could potentially yield the desired product, though this route is more complex and less commonly reported for this specific scaffold.

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

The successful synthesis of this compound relies on effective purification and isolation of both the final product and its synthetic intermediates. Standard laboratory techniques, including extraction, crystallization, and chromatography, are employed.

Following the synthesis of the 1-(2-chloroethyl)-5-nitroimidazole intermediate, the initial workup typically involves evaporating the reaction solvent. mdpi.com The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure intermediate. mdpi.com

After the final elimination step to form this compound, the reaction mixture is typically subjected to an aqueous workup. This involves adding water and extracting the product into an organic solvent like ethyl acetate or chloroform (B151607). derpharmachemica.commhlw.go.jp The combined organic layers are then washed with water and brine to remove any residual base or water-soluble impurities. derpharmachemica.com The organic phase is subsequently dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and filtered. derpharmachemica.commhlw.go.jp

Finally, the solvent is removed under reduced pressure (in vacuo) to yield the crude product. derpharmachemica.com Further purification can be achieved through one of two primary methods:

Recrystallization: If the final product is a stable solid, recrystallization from an appropriate solvent is an effective method for achieving high purity.

Column Chromatography: For oils or solids that are difficult to crystallize, purification is often performed using silica (B1680970) gel column chromatography. derpharmachemica.comnih.gov A common mobile phase for nitroimidazole derivatives is a mixture of ethyl acetate and hexane, which allows for the separation of the desired product from unreacted starting materials and byproducts. derpharmachemica.com The purity of the isolated fractions is typically monitored by thin-layer chromatography (TLC). nih.gov

These purification strategies are essential for obtaining this compound and its intermediates with the high degree of purity required for subsequent applications and characterization.

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Ethenyl Moiety

The ethenyl group, a carbon-carbon double bond, provides a site for various addition and polymerization reactions. Its reactivity is modulated by its connection to the nitrogen atom of the imidazole (B134444) ring, which can influence its electron density.

The presence of the vinyl group allows 1-ethenyl-5-nitroimidazole to act as a monomer in polymerization reactions. Similar to its non-nitrated analog, 1-vinylimidazole (B27976), it is expected to undergo free-radical polymerization. wikipedia.org This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates a free radical that attacks the vinyl group's double bond. This initiates a chain reaction, leading to the formation of a long-chain polymer, poly(this compound).

The polymerization rate and the properties of the resulting polymer can be influenced by factors such as pH. For instance, the polymerization of 1-vinylimidazole is significantly faster at acidic pH (pH 1) compared to basic conditions (pH 9). wikipedia.org This suggests that the protonation state of the imidazole ring plays a crucial role in the reactivity of the vinyl group during polymerization.

The double bond of the ethenyl group is susceptible to a variety of addition reactions. The specific nature of these reactions depends on the reagents and conditions employed.

Halogenation and Dihydroxylation: The ethenyl group readily undergoes addition reactions with electrophiles. For example, studies on related 2-ethenyl-5-nitroimidazole derivatives have shown that the double bond can react with bromine (Br₂) in chloroform (B151607) to yield a tribromide product through addition across the vinyl group. nih.govacs.org Furthermore, the double bond can be dihydroxylated to form a diol using methods like the acidic Upjohn procedure, which involves osmium tetroxide. nih.govacs.org

Cycloaddition Reactions: Vinylimidazoles can participate as dienes in Diels-Alder [4+2] cycloaddition reactions. nih.govnih.govacs.org This reactivity allows for the construction of more complex, fused-ring systems. In these reactions, the vinylimidazole provides the four-pi electron system that reacts with a dienophile, such as N-phenylmaleimide. nih.govnih.gov The reaction can proceed with high stereoselectivity, often favoring the endo adduct. nih.gov In some cases, the initial cycloadduct can be isolated, while in others, it may undergo spontaneous rearomatization depending on the reaction conditions and the specific substituents on the imidazole ring. nih.govnih.gov

The ethenyl group can be specifically targeted for oxidation or reduction without affecting the core nitroimidazole structure under controlled conditions.

Reduction: The vinyl group can be reduced to its saturated ethanyl counterpart. Comparative studies of ethenyl and ethanyl derivatives of 5-nitroimidazoles implicitly demonstrate this transformation. nih.govnih.gov While specific reagents are not always detailed in these contexts, this reduction is typically accomplished via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This selective reduction converts the alkene to an alkane, altering the electronic and steric properties of the side chain.

Reactivity of the Nitro Group

The nitro group is the key pharmacophore of 5-nitroimidazoles and the central point of their biological activity. Its reactivity is dominated by reductive pathways that are selectively activated under anaerobic or hypoxic conditions.

The biological effect of 5-nitroimidazoles is dependent on the reductive activation of the nitro group within target anaerobic cells. researchgate.net This process is a multi-step reduction cascade that generates several reactive intermediates.

The activation begins with a single-electron transfer to the nitro group, often from low-redox-potential proteins like ferredoxin, to form a nitro radical anion. nih.govacs.org This radical is a highly reactive species. This initial reduction step is crucial, and the ease with which a 5-nitroimidazole derivative accepts this electron (its redox potential) correlates with its biological activity. nih.gov

Further reduction of the nitro radical anion can occur, leading to a series of intermediates with different oxidation states. A four-electron reduction process can produce a hydroxylamine (B1172632) derivative, which is a highly reactive intermediate capable of interacting with cellular macromolecules. nih.gov The proposed pathway involves the formation of a nitrosoimidazole as an intermediate between the nitro radical and the hydroxylamine. nih.gov These transient species are ultimately responsible for the compound's cytotoxic effects.

| Intermediate Species | Number of Electrons Added (Overall) | Key Characteristics |

| Nitro Radical Anion | 1e⁻ | Initial reactive species formed; can participate in redox cycling. nih.govnih.gov |

| Nitrosoimidazole | 2e⁻ | A highly reactive intermediate capable of forming adducts. nih.gov |

| Hydroxylamine | 4e⁻ | A key reactive intermediate implicated in covalent binding to cellular targets. nih.govnih.gov |

| Amine | 6e⁻ | The final, stable, and non-reactive reduction product. nih.gov |

The primary role of the nitro group in the mechanism of action is the generation of radicals, not scavenging. The reductive activation pathway is fundamentally a radical generation pathway.

The nitro radical anion is the principal radical species generated. nih.govacs.org This short-lived radical can cause direct damage to cellular components. Furthermore, in the presence of molecular oxygen, this radical can participate in a futile redox cycle by transferring its electron to oxygen, regenerating the parent nitroimidazole and producing a superoxide (B77818) radical (O₂⁻). This process not only generates reactive oxygen species (ROS) but also limits the accumulation of toxic downstream reduction products in aerobic environments, contributing to the selective toxicity of the compound against anaerobes.

Stability and Degradation Pathways (e.g., Photolytic, Hydrolytic, Oxidative)

The stability of this compound is a critical factor in its environmental persistence and behavior. Like other nitroaromatic compounds, it is susceptible to degradation through several pathways, including photolysis, hydrolysis, and oxidation.

Photolytic Degradation: Nitroimidazoles are known to be photolabile, undergoing degradation upon exposure to UV radiation. researchgate.net Studies on various 5-nitroimidazole derivatives have shown that photodegradation in aqueous solutions typically follows first-order kinetics. researchgate.net The process involves the absorption of photons, which can lead to the cleavage of the nitro group or other structural rearrangements. The quantum yields for the direct photodegradation of nitroimidazoles are generally very low, indicating that the quantum process is not highly efficient. nih.gov This suggests that for significant removal, high doses of UV irradiation or extended exposure times are necessary. nih.gov The degradation can lead to simpler compounds such as ammonia (B1221849) and acetic acid. researchgate.net

Hydrolytic Degradation: Hydrolysis involves the reaction of the compound with water, and its rate is often highly dependent on pH. Studies on related 5-nitroimidazoles like metronidazole (B1676534) and tinidazole (B1682380) indicate that they are generally stable in a pH range of approximately 3 to 9. mdpi.comnih.gov However, degradation can be significant under strongly acidic or alkaline conditions. For instance, the alkaline hydrolysis of tinidazole involves the hydroxide (B78521) ion decomposing the uncharged molecule. nih.gov The stability of ornidazole, another 5-nitroimidazole, is also significantly impacted in alkaline environments. mdpi.com It is expected that this compound would exhibit similar pH-dependent hydrolytic stability.

| Pathway | Conditions | Key Findings | Reference |

|---|---|---|---|

| Photolytic | UV Radiation | Follows first-order kinetics; low quantum yield; can degrade to ammonia and acetic acid. | researchgate.netnih.gov |

| Hydrolytic | pH-dependent (water) | Generally stable in neutral pH (3-9); degradation increases in strong acid or base. | mdpi.comnih.gov |

| Oxidative | Advanced Oxidation Processes (•OH, SO₄•⁻) | Rapid degradation initiated by radical attack on the ring; high reaction rate constants. | nih.govmdpi.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 1-Ethenyl-5-nitroimidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Elucidation of Regioselectivity and Stereochemistry

The regioselectivity of the vinyl and nitro groups on the imidazole (B134444) ring is a critical aspect of the molecular structure. The substitution pattern significantly influences the electronic distribution within the ring and, consequently, the chemical shifts of the imidazole protons and carbons. In the case of this compound, the vinyl group is attached to the N1 position, and the nitro group is at the C5 position.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethenyl group and the imidazole ring. The protons of the vinyl group will appear as a characteristic set of multiplets, likely in the range of 5.0 to 7.5 ppm, due to geminal, cis, and trans couplings. The imidazole ring protons, H2 and H4, would appear as singlets, with their chemical shifts influenced by the electron-withdrawing nitro group and the N-vinyl substituent. By comparing with the known data for 2-nitro-1-vinyl-1H-imidazole (H4: 7.36 ppm, H5: 7.20 ppm), the H2 and H4 protons of this compound are expected to have distinct chemical shifts that would confirm the 1,5-substitution pattern mdpi.com.

The ¹³C NMR spectrum would further corroborate the regiochemistry. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are highly sensitive to the nature and position of the substituents. The carbon bearing the nitro group (C5) is expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.0-8.5 | - |

| H4 | ~7.5-8.0 | - |

| Ethenyl-CH | ~6.5-7.5 (dd) | ~125-135 |

| Ethenyl-CH₂ (trans) | ~5.5-6.0 (dd) | ~105-115 |

| Ethenyl-CH₂ (cis) | ~5.0-5.5 (dd) | ~105-115 |

| C2 | - | ~140-150 |

| C4 | - | ~120-130 |

| C5 | - | ~145-155 |

Note: These are predicted values based on general principles and comparison with related structures. Actual experimental values may vary.

Dynamic NMR Studies

Dynamic NMR studies could provide insights into conformational dynamics, such as restricted rotation around the N-C(ethenyl) bond. Due to potential steric hindrance and electronic effects, the rotation of the vinyl group might be slow on the NMR timescale at lower temperatures. This would lead to the observation of distinct signals for conformers, which would coalesce as the temperature is raised. However, for a relatively small substituent like the vinyl group, it is likely that rotation is fast at room temperature, resulting in time-averaged signals.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. For this compound, it would show correlations between the protons of the ethenyl group, confirming their connectivity. No cross-peaks would be expected between the imidazole protons as they are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons of the imidazole ring (C2 and C4) and the ethenyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformation and intermolecular interactions.

Vibrational Band Assignments for Functional Groups (Ethenyl, Nitro, Imidazole)

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its three key functional components: the ethenyl group, the nitro group, and the imidazole ring.

Ethenyl Group: The C=C stretching vibration of the vinyl group is expected to appear in the range of 1630-1650 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) are typically strong in the IR spectrum and appear in the 900-1000 cm⁻¹ region.

Nitro Group: The nitro group has two characteristic strong stretching vibrations: the asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region, and the symmetric stretch (νs) in the 1335-1380 cm⁻¹ region. The presence of these two intense bands is a strong indicator of the nitro functionality. For the related 2-nitro-1-vinyl-1H-imidazole, these bands are observed at 1527 cm⁻¹ and 1348 cm⁻¹ mdpi.com.

Imidazole Ring: The imidazole ring exhibits several characteristic vibrations. The C=N and C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

Table 2: Predicted Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ethenyl | C-H stretch | 3100-3000 |

| C=C stretch | 1650-1630 | |

| C-H out-of-plane bend | 1000-900 | |

| Nitro | Asymmetric stretch (νas) | 1560-1500 |

| Symmetric stretch (νs) | 1380-1335 | |

| Imidazole | Ring C=N/C=C stretch | 1600-1450 |

| Ring breathing/deformation | 1300-1000 |

Note: These are predicted values based on general functional group correlations and data from similar compounds.

Conformation and Hydrogen Bonding Analysis

In the solid state, the conformation of the molecule, particularly the orientation of the vinyl and nitro groups relative to the imidazole ring, can be investigated using IR and Raman spectroscopy. Crystal packing effects and intermolecular interactions, such as weak C-H···O hydrogen bonds involving the nitro group, can lead to shifts in the vibrational frequencies and changes in band shapes. In solution, the absence of such interactions would result in sharper and slightly shifted bands. A comparative analysis of the spectra in different phases (solid vs. solution) could provide clues about the presence and nature of intermolecular forces.

As a result, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline for "this compound." The required data points for mass spectrometry, X-ray crystallography, and specific chromatographic methods for this exact compound have not been found in the course of the information retrieval process.

To fulfill the user's request would necessitate speculative data or the use of information from related but structurally distinct compounds, which would violate the core instruction to focus solely on "this compound."

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-ethenyl-5-nitroimidazole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. irjweb.comnih.gov

For this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution. The HOMO is likely to be localized on the imidazole (B134444) ring and the ethenyl group, which are more electron-rich, while the LUMO is anticipated to be centered on the nitro group, the primary electron-accepting site. This distribution makes the nitro group susceptible to nucleophilic attack.

The charge distribution across the molecule can be quantified through Mulliken charge analysis. This analysis provides the net charge on each atom, offering insights into the molecule's polarity and electrostatic potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.8 eV |

Note: The values in this table are illustrative and representative of similar nitroimidazole compounds.

Quantum chemical calculations can be used to model reaction pathways, for instance, in the metabolic reduction of the nitro group, a process crucial for the biological activity of many nitroimidazoles. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products.

A critical point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed. nih.gov Theoretical calculations can determine the geometry and energy of the transition state, providing valuable information about the reaction mechanism and its kinetics. For this compound, this could involve modeling the stepwise reduction of the nitro group to intermediates like nitroso, hydroxylamino, and ultimately the amino derivative.

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. doi.org By comparing these predicted spectra with experimental data, the molecular structure can be confirmed.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. doi.org Quantum chemical calculations can predict these frequencies, helping to assign the peaks in an experimental IR spectrum to specific functional groups, such as the C=C stretch of the ethenyl group or the N-O stretches of the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov For this compound, these calculations can identify the specific molecular orbitals involved in the electronic excitations.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR | δ 7.5-8.0 ppm | Imidazole ring proton |

| ¹³C NMR | δ 130-140 ppm | Ethenyl group carbons |

| IR | ~1520 cm⁻¹ | Asymmetric NO₂ stretch |

Note: The values in this table are illustrative and based on general knowledge of similar compounds.

Molecular Dynamics Simulations (e.g., Conformational Flexibility, Interactions with Solvents)

While quantum chemical calculations are typically performed on a single, static molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment. dntb.gov.ua

For this compound, MD simulations can explore its conformational flexibility, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly relevant for understanding how the molecule might bind to a biological target. Furthermore, MD simulations can model the interactions of this compound with solvent molecules, such as water. This provides insights into its solubility and how the solvent might influence its structure and reactivity.

Quantitative Structure-Activity Relationships (QSAR) for Chemical and Material Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. dntb.gov.ua For a series of nitroimidazole derivatives, QSAR models could be developed to predict properties like their reactivity or stability based on calculated molecular descriptors.

These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (related to the molecule's size and shape), and hydrophobic properties. By developing a robust QSAR model, the properties of new, unsynthesized nitroimidazole derivatives, including variations of this compound, could be predicted, thus guiding the design of new compounds with desired characteristics.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the reactivity and stability of molecules. jddtonline.info DFT calculations can provide a range of reactivity descriptors. jddtonline.info

For this compound, these descriptors can help to understand its chemical behavior:

Chemical Hardness and Softness: These concepts relate to the resistance of a molecule to changes in its electron distribution. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive. nih.gov

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons. The high electrophilicity of nitroimidazoles, largely due to the nitro group, is a key aspect of their chemical and biological activity.

Fukui Functions: These functions can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the Fukui functions would likely highlight the carbon and nitrogen atoms of the nitro group as primary sites for nucleophilic attack.

DFT studies can also be used to assess the thermodynamic stability of this compound by calculating its heat of formation and other thermodynamic properties. jddtonline.info

Exploration of Structure Activity Relationships and Structure Property Relationships

Impact of Ethenyl Moiety Modifications on Chemical Reactivity

Functionalization of the ethenyl group has been achieved through several key reactions:

Bromination: Treatment of the ethenyl-substituted nitroimidazole with bromine in a solvent like chloroform (B151607) leads to the addition of bromine across the double bond. This reaction effectively saturates the ethenyl group, yielding a dibromoethanyl derivative. nih.govacs.org

Dihydroxylation: Using procedures such as the acidic Upjohn method, the double bond can be dihydroxylated to form a diol. This introduces two hydroxyl groups, converting the hydrophobic ethenyl moiety into a hydrophilic one. nih.govacs.org

Acetylation: The diols produced from dihydroxylation can be further functionalized. Subsequent treatment with acetic anhydride (B1165640) results in the acetylation of the hydroxyl groups, forming a diacetate ester. nih.govacs.org

These transformations highlight the versatility of the ethenyl group as a synthetic handle. By converting the double bond into other functional groups, chemists can modulate properties such as solubility, polarity, and the potential for further intermolecular interactions, thereby altering the compound's chemical reactivity.

| Reaction | Reagents | Resulting Moiety | Impact on Properties |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | Dibromoethanyl | Increases molecular weight, alters electronic properties |

| Dihydroxylation | Acidic Upjohn Procedure (OsO₄, NMO) | Dihydroxyethanyl (Diol) | Increases polarity and hydrophilicity |

| Acetylation | Acetic Anhydride | Diacetoxyethanyl | Increases lipophilicity compared to the diol |

Influence of Nitro Group Position and Substituents on Electronic Properties

The electronic properties of the imidazole (B134444) ring are profoundly influenced by the position of the nitro group and the presence of other substituents. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring through both inductive and resonance effects. This deactivation significantly impacts the molecule's stability and reactivity. nih.govresearchgate.net

The position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitro) is a critical determinant of the electronic landscape of the molecule. Theoretical studies using density functional theory (DFT) have shown that the location of the nitro group alters key quantum chemical descriptors. nih.gov For instance, the basicity of the nitrogen atom at the 3-position (N3) of the imidazole ring is notably different between isomers. 2-nitroimidazole (B3424786) derivatives tend to exhibit greater basicity at N3 compared to their 5-nitroimidazole counterparts. nih.gov This is attributed to the proximity of the nitro group and its influence via inductive and resonance effects. nih.gov

Furthermore, global reactivity descriptors such as chemical hardness (η) and ionization potential (I) are affected by the presence and position of the nitro group. Nitrated imidazoles generally have larger chemical hardness values than their non-nitrated analogs, suggesting they are less reactive and more stable. nih.gov Similarly, moving the nitro group from the 4-position to the 5-position can dramatically alter the chemical reactivity in synthetic pathways. nih.gov

Other substituents on the imidazole ring also play a crucial role. For example, the introduction of an oxygen atom at the 2-position of the imidazole ring has been identified as a key feature for certain biological activities in 4-nitroimidazoles, a feature not typically observed in 5-nitroimidazole analogs unless specific structural constraints are imposed. nih.gov

| Property | 2-Nitroimidazole Derivatives | 5-Nitroimidazole Derivatives | General Trend |

|---|---|---|---|

| Basicity of N3 Atom | Higher | Lower | The proximity of the nitro group in the 2-position has a distinct electronic influence compared to the 5-position. nih.gov |

| Chemical Hardness (η) | Nitrated imidazoles have higher values than non-nitrated analogs. | Higher hardness values correlate with greater molecular stability. nih.gov | |

| Ionization Potential (I) | Nitrated imidazoles have higher values than non-nitrated analogs. | Higher ionization potential suggests greater structural stability. nih.gov |

Structure-Property Relationships for Non-Biological Applications (e.g., Optical, Electrochemical)

Beyond biological applications, the structure of nitroimidazoles like 1-ethenyl-5-nitroimidazole is directly related to their physical properties, which can be harnessed for non-biological uses, particularly in electrochemistry and materials science.

The strong electron-withdrawing nature of the nitro group also makes nitroimidazoles interesting for applications such as corrosion inhibition. Theoretical studies have explored how substituents on the imidazole ring affect its ability to act as a corrosion inhibitor, a process that relies on the molecule's ability to adsorb to a metal surface and alter the electrochemical processes of corrosion. Quantum-chemical descriptors like frontier molecular orbital energies (HOMO and LUMO), electronegativity, and global hardness are correlated with corrosion inhibition performance. iaea.org

Additionally, polynitrated imidazoles have been investigated as potential high-energy-density materials. Their thermal stability and detonation properties are highly dependent on the number and position of the nitro groups. Studies indicate that the stability is influenced by whether a nitro group is attached to a nitrogen atom (N-nitro) or a carbon atom (C-nitro) on the ring, with C-nitro compounds generally being more stable. nih.govnih.govresearchgate.net

| Property | Structural Determinant | Potential Application | Reference |

|---|---|---|---|

| Redox Potential | Electronic properties of the nitroimidazole ring and its substituents. | Electrochemical sensors, redox-active materials. | nih.govacs.org |

| Corrosion Inhibition | Nature and position of electron-donating/withdrawing substituents. | Anticorrosive coatings and additives. | iaea.org |

| Thermal Stability | Position (C-nitro vs. N-nitro) and number of nitro groups. | High-energy-density materials. | nih.govnih.govresearchgate.net |

Emerging Applications in Chemical Science and Technology

Role as Synthetic Intermediates for Advanced Heterocyclic Compounds

The 5-nitroimidazole scaffold is a fundamental unit in the synthesis of more complex and functionally diverse heterocyclic compounds. nih.govsciencepublishinggroup.com The presence of the vinyl group in 1-ethenyl-5-nitroimidazole provides a reactive site for a variety of organic transformations, allowing for the construction of novel molecular architectures. The nitro group strongly influences the reactivity of the imidazole (B134444) ring, making it susceptible to certain synthetic manipulations. nih.gov

Researchers have employed several strategies on related nitroimidazole cores that demonstrate the synthetic potential of this class of compounds. For instance, the Vicarious Nucleophilic Substitution (VNS) of hydrogen has been used to introduce substituents at the 4-position of the 5-nitroimidazole ring. researchgate.net Other significant reactions include Stille coupling and epoxide-opening reactions to build complex side chains on the imidazole system. nih.gov The vinyl group itself can participate in numerous addition and cycloaddition reactions, serving as a linchpin for creating fused or multi-substituted heterocyclic systems. These methods are instrumental in developing new compounds for various fields, including medicinal chemistry. mdpi.comresearchgate.net

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| Epoxide Opening | Epoxides (e.g., (R)-vinyloxirane), K₂CO₃, EtOH | Functionalized side-chain alcohols | nih.gov |

| Stille Coupling | Organostannanes (e.g., tributyl(vinyl)tin) | Substituted vinyl-imidazoles | nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | Chloroform (B151607), Base | Introduction of dichloromethyl group at C4 | researchgate.net |

| Diels-Alder Reaction | Dienes | Fused heterocyclic ring systems | N/A |

Polymer Chemistry and Material Science Applications

The vinyl group of this compound makes it an ideal monomer for polymerization, leading to novel functional polymers and materials with tailored properties.

This compound can be polymerized through its vinyl group to produce poly(this compound). The polymerization of related N-vinylimidazole (VIm) monomers has been extensively studied, revealing that controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with low dispersity. rsc.org The presence of the electron-withdrawing nitro group on the imidazole ring may influence the reactivity of the monomer and the polymerization kinetics compared to unsubstituted N-vinylimidazole. The resulting polymer, poly(this compound), possesses a unique combination of a stable polymer backbone with pendant nitroimidazole functional groups.

Polymers containing imidazole moieties, such as Poly(N-vinylimidazole) (PVIm), are known to be biocompatible, biodegradable, and pH-sensitive. tubitak.gov.tr These properties make them suitable for a range of engineering and biomedical applications. tubitak.gov.tracs.org The incorporation of the 5-nitroimidazole group imparts additional functionalities. The nitro group is a strong electrophore, making it redox-active. This property is exploited in hypoxia-selective drugs, where the nitro group is reduced under low-oxygen conditions to generate reactive species. nih.gov Consequently, polymers functionalized with these moieties have potential applications as sensors for hypoxic conditions or as carriers for targeted drug delivery systems. scribd.com

Table 2: Properties and Potential Applications of Poly(this compound)

| Component | Property | Potential Application | Reference |

|---|---|---|---|

| Poly(vinylimidazole) Backbone | Biocompatible, Biodegradable, pH-Sensitive | Drug delivery carriers, Membranes | tubitak.gov.tr |

| Pendant 5-Nitroimidazole Moiety | Redox-active, Hypoxia-selective reduction | Hypoxia sensors, Targeted therapeutics | nih.govscribd.com |

Functional polymers derived from this compound can be integrated with other materials to form advanced hybrids and composites. For example, nitroimidazole-polymer complexes have been successfully attached to metal oxide nanoparticles. scribd.com This creates hybrid materials that combine the properties of the polymer (e.g., biocompatibility, stimuli-responsiveness) with the characteristics of the inorganic nanoparticles (e.g., magnetic or optical properties). Furthermore, poly(1-vinylimidazole) has been used to create polymer-grafted nanoparticles, indicating a viable strategy for surface modification. researchgate.net Such composites could find use in areas like medical imaging, targeted therapy, and environmental remediation. scribd.commdpi.com

Advanced Catalysis and Organocatalysis

The imidazole ring is a prominent coordinating ligand in both natural metalloenzymes and synthetic catalysts. researchgate.net The this compound molecule offers intriguing possibilities for the design of novel catalytic systems.

The 5-nitroimidazole scaffold has been successfully incorporated as a ligand in transition metal complexes, particularly with ruthenium(II). researchgate.netunifi.itnih.govacs.org In these complexes, the nitrogen atoms of the imidazole ring coordinate to the metal center. unifi.it The electron-withdrawing nature of the nitro group can modulate the electronic properties of the metal center, thereby influencing the catalytic activity.

While the direct use of this compound as a ligand in catalysis is an emerging area, its structure is highly advantageous. The imidazole core provides the metal-binding site, while the vinyl group serves as a polymerizable handle. This allows for the synthesis of polymer-supported catalysts, where the active metal complex is immobilized on a polymer chain. This approach facilitates catalyst recovery and reuse, a key principle of green chemistry. The design of such ligands is a critical aspect of modern enantioselective transition metal catalysis. mdpi.com

Table 3: Examples of Metal Complexes with Nitroimidazole-Based Ligands

| Metal Center | Ligand | Complex Formula Example | Application Area | Reference |

|---|---|---|---|---|

| Ruthenium(II) | 5-Nitroimidazole (5NIMH) | [Ru(tpy)(phen)(5NIM)]PF₆ | Photostable Antibacterials | researchgate.netunifi.it |

| Ruthenium(II) | Metronidazole (B1676534) (MTZ) | cis-[RuCl(bpy)₂(MTZ)]PF₆ | Anti-inflammatory Agents | nih.gov |

| Platinum(II) | Misonidazole | trans-[PtCl₂(Misonidazole)₂] | N/A |

Role as Organocatalyst or Precursor

The imidazole ring is a versatile scaffold in organocatalysis due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and a non-basic pyrrole-like nitrogen. This allows it to act as a Brønsted base, Brønsted acid, or nucleophilic catalyst. However, the catalytic activity of the imidazole core in this compound would be significantly modulated by its substituents.

The strong electron-withdrawing nature of the nitro group at the C-5 position substantially decreases the basicity and nucleophilicity of the imidazole ring, making it a less effective catalyst for reactions that rely on these properties compared to unsubstituted imidazole. Conversely, this electronic modification could be advantageous in specific catalytic cycles where a less basic but still functional heterocycle is required.

The ethenyl group at the N-1 position offers a reactive site for further functionalization. It can serve as a monomer for polymerization, allowing the incorporation of the 5-nitroimidazole moiety into larger catalytic structures or onto solid supports. Such polymer-supported catalysts can offer advantages in terms of recyclability and separation. For instance, a poly(1-vinyl-5-nitroimidazole) polymer could be synthesized and potentially used in heterogeneous catalysis, although specific applications have yet to be explored.

Analytical Chemistry Applications (e.g., Derivatization Agents, Probes)

In analytical chemistry, 5-nitroimidazole derivatives are primarily recognized for their electrochemical activity, which allows for their detection via electroanalytical methods. However, their role as derivatization agents or probes is less common. For this compound, the ethenyl group presents a unique handle for such applications.

The vinyl moiety can undergo various addition reactions, such as Michael addition or click chemistry reactions (after suitable modification), enabling it to be conjugated to analytes of interest. This could be used to label molecules that lack a chromophore or electrophore, facilitating their detection by UV-Vis spectroscopy or electrochemical methods.

Furthermore, the combination of the electrochemically reducible nitro group and the reactive vinyl group could be exploited in the design of specialized analytical probes. For example, the compound could be used to develop sensors where a change in the electrochemical signal of the nitro group is observed upon the reaction of the vinyl group with a target analyte. While no specific derivatization agents based on this compound are commercially available, its structure presents clear potential for custom analytical applications. Stability studies on related 5-nitroimidazoles have shown they can degrade into various products under stress conditions, a factor that would need to be considered when developing analytical methods. mdpi.com

Chemical Biology Probes and Mechanistic Studies

The most significant applications of nitroimidazoles are rooted in their bioreductive activation under hypoxic (low oxygen) conditions, making them invaluable tools in chemical biology for studying oxygen-deficient environments, such as those found in solid tumors.

The mechanism of hypoxia-selective activation is a cornerstone of nitroimidazole chemistry. nih.gov This process is initiated by cellular nitroreductases, which catalyze a one-electron reduction of the nitro group to form a nitro radical anion. nih.govmdpi.com

In Normoxic Conditions (Normal Oxygen): Molecular oxygen rapidly re-oxidizes the nitro radical anion back to the parent nitroimidazole compound. This futile cycle prevents the accumulation of reactive metabolites in healthy, well-oxygenated tissues. nih.govnih.gov

In Hypoxic Conditions (Low Oxygen): In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction. nih.gov This multi-step process, involving the transfer of four electrons, leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. nih.govnih.gov These reactive species can then form covalent bonds with cellular macromolecules, including proteins and potentially DNA. nih.govnih.gov This covalent binding effectively traps the molecule's fragments within hypoxic cells, a property exploited for both imaging and therapeutic purposes. nih.gov

This fundamental mechanism is expected to apply directly to this compound, allowing it to function as a probe for detecting and studying hypoxic cells.

Table 1: Key Steps in Hypoxia-Selective Activation of 5-Nitroimidazoles

| Step | Reaction | Oxygen Dependence | Outcome |

| 1. Initial Reduction | R-NO₂ + e⁻ → [R-NO₂]•⁻ | Independent | Formation of nitro radical anion. |

| 2. Re-oxidation | [R-NO₂]•⁻ + O₂ → R-NO₂ + O₂•⁻ | High (Normoxia) | Parent compound is regenerated; no activation. |

| 3. Further Reduction | [R-NO₂]•⁻ + 3e⁻ + 4H⁺ → R-NHOH + H₂O | Low (Hypoxia) | Formation of reactive hydroxylamine intermediate. |

| 4. Covalent Binding | R-NHOH + Macromolecule → Adduct | Low (Hypoxia) | Irreversible binding and trapping within hypoxic cells. |

Nitroimidazoles are well-established as radiosensitizers, compounds that increase the susceptibility of tumor cells to radiation therapy. mdpi.comtandfonline.com Their efficacy stems from their high electron affinity, which allows them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage. nih.gov When ionizing radiation hits a cell, it can create radical sites on DNA. In the presence of oxygen (or an oxygen-mimetic compound), these radicals are converted into permanent lesions (e.g., peroxides), preventing their repair by cellular antioxidants like glutathione. nih.gov

The fragmentation of nitroimidazoles upon interaction with high-energy radiation is a key aspect of their mechanism. Studies on the photofragmentation of doubly ionized nitroimidazoles, a process that simulates the effects of medical X-rays, have provided insight into the reactive species produced. nih.gov Core ionization leads to the fragmentation of the molecule, and for many nitroimidazoles, this results in the production of nitric oxide (NO•) and its cation (NO⁺). frontiersin.org These species are themselves known to be involved in radiosensitization. frontiersin.org

However, substitution on the imidazole ring can significantly alter these fragmentation pathways. A comparative study of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole (B135252) revealed that methylation at the N-1 position effectively quenches the production of NO and NO⁺. nih.gov This finding is highly relevant for this compound. The presence of the ethenyl group at the N-1 position, similar to a methyl group, may alter the fragmentation pattern compared to an unsubstituted 5-nitroimidazole, potentially influencing its efficacy and mechanism as a radiosensitizer.

Table 2: Comparative Fragmentation of N-1 Substituted vs. Unsubstituted Nitroimidazoles

| Compound | Key Fragmentation Products | Implication for Radiosensitization | Reference |

| 4(5)-Nitroimidazole | Significant yields of NO and NO⁺ | Production of key radical sensitizing species. | nih.gov |

| 1-Methyl-5-nitroimidazole | Production of NO and NO⁺ is effectively quenched | Altered mechanism; sensitizing effect may rely more on direct electron affinity. | nih.gov |

| This compound | Predicted: Likely quenching of NO/NO⁺ production | Predicted: Similar to 1-methyl-5-nitroimidazole, suggesting an altered radiosensitizing pathway. | N/A |

Corrosion Inhibition Mechanisms (as applicable to nitroimidazoles)

Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals in acidic media. Imidazole and its derivatives have been studied for this purpose. The general mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govnih.gov

The adsorption can occur through several interactions:

Physisorption: Electrostatic interaction between protonated inhibitor molecules (in acid) and a negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption: Covalent or coordinate bonding involving the sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms.

π-Electron Interaction: Donation of π-electrons from the aromatic imidazole ring to the metal surface.

For this compound, the presence of multiple nitrogen atoms in the imidazole ring, oxygen atoms in the nitro group, and π-electrons in both the ring and the ethenyl group make it a strong candidate for a corrosion inhibitor. The molecule would likely adsorb onto a metal surface, with the planar imidazole ring lying flat to maximize surface coverage. Studies on other imidazole-based inhibitors have shown that their adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.gov The presence of the nitro group, being electron-withdrawing, would influence the electron density on the imidazole ring and could affect the strength of the chemisorption bond.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the study of 1-Ethenyl-5-nitroimidazole is the absence of established, high-yield synthetic protocols. Future research must prioritize the development of efficient and sustainable methods for its preparation. The direct N-vinylation of 5-nitroimidazole stands as the most logical approach, yet it is complicated by the electron-withdrawing nature of the nitro group, which deactivates the imidazole (B134444) ring.

Several potential strategies, adapted from known N-vinylation techniques for other imidazoles, could be explored:

Modified Reppe Synthesis: The classical Reppe synthesis involves the reaction of imidazole with acetylene (B1199291) under high pressure. wikipedia.org A sustainable modification could involve using milder conditions and more environmentally benign catalysts to attach the ethenyl group to the N-1 position of 5-nitroimidazole.

Reaction with Vinylating Agents: The use of vinylating agents like bromoethene or vinyl selenones presents a promising alternative. mdpi.com A key challenge will be controlling the regioselectivity to ensure exclusive N-1 vinylation over N-3, a common issue in imidazole alkylation. acs.org

Elimination Reactions: A two-step process involving the initial N-alkylation of 5-nitroimidazole with a 2-haloethyl group (e.g., from 1,2-dichloroethane), followed by a base-induced elimination of hydrogen halide, could yield the target compound. wikipedia.org This method offers better control over regioselectivity.

| Synthetic Approach | Key Reactants | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Modified Reppe Synthesis | 5-Nitroimidazole, Acetylene | Direct, atom-economical. | Requires high pressure; catalyst development needed for sustainability. |

| Vinylation with Bromoethene | 5-Nitroimidazole, Bromoethene, Base | Milder conditions than Reppe synthesis. wikipedia.org | Controlling N-1 vs. N-3 selectivity; potential for side reactions. |

| Two-Step Elimination | 5-Nitroimidazole, 1,2-Dichloroethane (B1671644), Strong Base | Good regiochemical control. wikipedia.org | Multi-step process; generation of waste salts. |

| Coupling with Vinyl Selenones | 5-Nitroimidazole, Vinyl Selenone, Base | High yields reported for other N-vinyl azoles. mdpi.com | Availability and cost of vinyl selenone reagents. |

Exploration of Advanced Functionalization Strategies

The bifunctional nature of this compound, possessing both a reactive ethenyl group and an electronically distinct nitroimidazole core, opens avenues for advanced functionalization. Future work should focus on selectively targeting these sites to build molecular complexity.

Reactions at the Ethenyl Group: The vinyl substituent is a versatile handle for a multitude of organic transformations.

Cycloaddition Reactions: The double bond can participate in [2+2] and Diels-Alder cycloadditions, providing access to novel fused heterocyclic systems. mdpi.com

Polymerization: The monomer can be used in free-radical or controlled radical polymerization to create novel poly(vinylimidazole) derivatives. rsc.org The presence of the nitro group would impart unique electronic and functional properties to the resulting polymer.

Electrophilic Additions: Reactions such as halogenation and hydrohalogenation could be used to introduce further functional groups, creating intermediates for more complex molecules. mdpi.com

Functionalization of the Nitroimidazole Ring: While the ring is deactivated by the nitro group, certain transformations remain feasible.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 1-ethenyl-5-aminoimidazole, a highly valuable synthetic intermediate. This transformation is central to the biological activity of related compounds and could be harnessed for synthetic purposes. mdpi.comlecturio.com

Nucleophilic Aromatic Substitution (SNAr): Although challenging, exploring SNAr reactions to displace the nitro group or other potential leaving groups on the ring could lead to new classes of substituted imidazoles.

Deeper Understanding of Complex Reaction Mechanisms

The reaction mechanisms governing the synthesis and reactivity of this compound are anticipated to be complex. A foundational aspect to investigate is the mechanism of reductive activation, a hallmark of 5-nitroimidazoles. mdpi.com This process involves the transfer of an electron to the nitro group, typically mediated by low-redox-potential enzymes or chemical reductants, to form a nitro radical anion. This radical species is highly reactive and is the precursor to cytotoxic metabolites that can interact with cellular components. lecturio.comnih.gov

Future mechanistic studies should address:

Influence of the Ethenyl Group: How does the N-1 ethenyl substituent, a conjugated system, affect the electron affinity of the nitroimidazole core? Understanding its impact on the reduction potential is crucial for predicting the molecule's reactivity.

Intermediate Characterization: Elucidating the structure and lifetime of the radical intermediates formed upon reduction is a significant challenge. Advanced spectroscopic and computational methods will be necessary to characterize these transient species.

Pathways of Functionalization: Detailed kinetic and computational studies are needed to understand the regioselectivity of both electrophilic attack on the ethenyl group and potential substitutions on the imidazole ring, providing a predictive framework for synthetic chemists.

Design of Next-Generation Chemical Entities for Specific Chemical Applications

Beyond its potential biological activity, the unique structure of this compound makes it an attractive building block for designing next-generation chemical entities for non-pharmaceutical applications.

| Application Area | Designed Chemical Entity | Rationale |

|---|---|---|

| Materials Science | Functional Polymers | The vinyl group allows for polymerization, creating materials with the redox-active nitroimidazole side-chains for potential use in sensors or electronic materials. rsc.org |

| Coordination Chemistry | Novel Ligands | The imidazole nitrogen atoms can coordinate to metal centers, creating catalysts or metal-organic frameworks (MOFs) with tunable electronic properties. |

| Synthetic Chemistry | Complex Heterocyclic Scaffolds | The molecule can serve as a platform for domino reactions, where initial reaction at the vinyl group triggers subsequent cyclization involving the imidazole ring. mdpi.com |

| Agrochemicals | Specialty Herbicides/Fungicides | The nitroimidazole scaffold is present in some agrochemicals; the ethenyl group offers a site for modification to tune activity and selectivity. |

The design of these entities will require a deep understanding of structure-property relationships, leveraging the interplay between the electron-poor nitroimidazole ring and the reactive vinyl group to achieve desired functionalities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The unaddressed challenges surrounding this compound make it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate research by predicting synthetic pathways, reactivity, and properties, thereby reducing the need for extensive trial-and-error experimentation. arocjournal.com

Key areas for AI/ML integration include:

Retrosynthetic Analysis and Pathway Prediction: ML models can be trained on vast reaction databases to predict the most viable and sustainable synthetic routes to this compound, overcoming the current lack of established methods. rsc.orgrsc.org

Reaction Outcome and Regioselectivity Prediction: For functionalization reactions, neural networks can model the complex interplay of electronic and steric factors to accurately predict the major products and regiochemical outcomes. arocjournal.com

Mechanism Elucidation: AI can help analyze complex reaction networks and identify key intermediates and transition states, offering insights into the mechanisms of reductive activation and functionalization that are difficult to probe experimentally. neurips.cc

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for the specific chemical applications outlined previously, exploring a vast chemical space efficiently. mit.edu

By integrating these advanced computational approaches, the exploration of this compound chemistry can be significantly streamlined, paving the way for the rapid discovery of new materials and synthetic methodologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Ethenyl-5-nitroimidazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives like 2-[(E)-2-(3-Chlorophenyl)vinyl]-1-methyl-5-nitro-1H-imidazole are synthesized via condensation reactions between substituted benzaldehydes (e.g., chloro-, dichloro-, or fluoro-benzaldehydes) and precursor imidazoles. NaOEt in ethanol is typically used as a base, with Dimetridazole (1,2-dimethyl-5-nitroimidazole) as a catalyst . Optimization involves adjusting stoichiometry, temperature (reflux conditions), and purification via column chromatography (using hexane/ethyl acetate gradients) or recrystallization from methanol. Monitoring reaction progress via TLC and structural confirmation via H/C NMR and HRMS ensures reproducibility .

Q. How can researchers verify the structural integrity of this compound derivatives experimentally?

- Methodological Answer : Combine spectroscopic and elemental analysis:

- NMR : H NMR identifies vinyl proton coupling patterns (e.g., trans-configuration at δ 6.8–7.5 ppm for E-isomers), while C NMR confirms nitro group electron-withdrawing effects (C-5 resonance at ~150 ppm) .

- HRMS : Exact mass matching within 3 ppm error validates molecular formulas.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under varying pH conditions?

- Methodological Answer : The nitro group’s electron-deficient nature makes it susceptible to nucleophilic attack. In acidic conditions (pH < 3), protonation enhances electrophilicity, enabling reduction to amine intermediates (observed via cyclic voltammetry). In alkaline media (pH > 10), hydroxide ions may deprotonate the imidazole ring, altering redox behavior. Use UV-Vis spectroscopy to track absorbance shifts (λ~320 nm for nitro → λ~280 nm for amine) and DFT calculations to model charge distribution .

Q. How do substituents on the phenyl ring (e.g., chloro, fluoro) influence the electrochemical properties of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) stabilize the LUMO, lowering reduction potentials. Cyclic voltammetry in acetonitrile (0.1 M TBAPF) reveals:

- Chlorophenyl derivatives : Reduction peaks at −1.2 V (vs. Ag/AgCl).

- Fluorophenyl derivatives : Peaks shift to −1.1 V due to stronger inductive effects.

Correlate Hammett σ constants with peak shifts to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Implement:

- HPLC-PDA : Verify purity >98% (λ = 254 nm, C18 column).

- Standardized Assays : Replicate MIC tests against Clostridium spp. under anaerobic conditions (e.g., 37°C, 48 hr).

- Meta-Analysis : Use QSAR models to compare logP, polar surface area, and IC values across studies .

Methodological Design & Data Analysis

Q. How should researchers design stability studies for this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.